6-Methyl-5-phenylpyridin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84596-29-2 |
|---|---|
Molecular Formula |
C12H11NO |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-methyl-5-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C12H11NO/c1-9-11(7-8-12(14)13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14) |
InChI Key |
ZYZOVTCJHAAEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Methyl 5 Phenylpyridin 2 1h One and Its Analogues
Established Synthetic Pathways for the Pyridinone Core
The construction of the fundamental 2-pyridone scaffold can be achieved through several established strategies, each offering distinct advantages in terms of substrate scope and reaction conditions.
Ring-forming reactions and cyclocondensations represent classical and widely utilized approaches for synthesizing the 2-pyridone core. A common strategy involves the condensation of 1,3-dicarbonyl compounds with amides, a method reminiscent of the Guareschi–Thorpe condensation, to yield functionalized 2-pyridones. acs.org Another notable method is the acyl-ketene imine cyclocondensation, which has been successfully employed to prepare polycyclic ring-fused 2-pyridones. acs.orgnih.gov This reaction can be facilitated by microwave assistance, starting from components like 3,4-dihydroisoquinolines or 3,4-dihydroharman and acyl-ketene sources such as Meldrum's acid derivatives or 1,3-dioxine-4-ones. nih.gov The reaction conditions, particularly the use of acidic, neutral, or basic media, can significantly influence the product outcome, with acidic conditions generally favoring the formation of the desired 2-pyridone. acs.org
The versatility of the pyridinone core is further highlighted by its role as a synthon for other important heterocyclic systems, including pyridines, piperidines, and various alkaloids. acs.org
Table 1: Examples of Ring-Forming Reactions for 2-Pyridone Synthesis
| Reactants | Reaction Type | Key Features |
| 1,3-Dicarbonyls and Amides | Guareschi–Thorpe type condensation | General approach for functionalized 2-pyridones. acs.org |
| Acyl-ketenes and Imines | Acyl-ketene imine cyclocondensation | Microwave-assisted, suitable for polycyclic systems. acs.orgnih.gov |
| Enones/Enals and Cyanoacetamide | [3 + 3] Cycloaddition | Can yield either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones depending on reaction conditions. acs.orgacs.org |
| β-Keto Amides | Self-condensation cyclization | Mild conditions, high yields, and readily available starting materials. researchgate.net |
One-pot syntheses of 2-pyridone derivatives are highly valued for their operational simplicity and efficiency. acs.org A notable one-pot procedure involves a tandem Blaise reaction of nitriles with propiolates. acs.org This method allows for the direct use of nitriles and facilitates the rapid assembly of a diverse range of pyridone derivatives in high yields. acs.org The process begins with the in-situ formation of a Blaise reaction intermediate, a zinc bromide complex of a β-enamino ester, which then undergoes a tandem reaction with a propiolate to afford the 2-pyridone. acs.org
Another efficient one-pot approach involves the reaction of enaminones with malononitrile, which proceeds at room temperature in ethanol (B145695) to produce fully substituted pyridin-2(1H)-ones in high yields. researchgate.net Additionally, a four-component reaction of Meldrum's acid, benzaldehyde (B42025) derivatives, methyl acetoacetate (B1235776), and ammonium (B1175870) acetate, catalyzed by SiO2-Pr-SO3H under solvent-free conditions, provides a green and efficient route to 3,4-dihydro-2-pyridone derivatives. nih.gov
Table 2: Comparison of One-Pot Synthetic Methods for 2-Pyridones
| Method | Key Reactants | Catalyst/Conditions | Product Type |
| Tandem Blaise Reaction | Nitriles, Propiolates | Zinc powder, Methanesulfonic acid, THF | 2-Pyridones acs.org |
| Enaminone Reaction | Enaminones, Malononitrile | Ethanol, Room Temperature | Fully substituted Pyridin-2(1H)-ones researchgate.net |
| Four-Component Reaction | Meldrum's acid, Benzaldehydes, Methyl acetoacetate, Ammonium acetate | SiO2-Pr-SO3H, Solvent-free, 140°C | 3,4-Dihydro-2-pyridone derivatives nih.gov |
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of structurally complex and diverse 2-pyridone-containing heterocycles. nih.govrsc.orgrsc.org These reactions, which involve the combination of three or more reactants in a single step, are highly convergent and atom-economical. rsc.org A variety of MCRs have been developed to access a wide range of pyridinone analogues with diverse functionalities. nih.govrsc.org
For instance, a three-component reaction of aromatic aldehydes, malononitrile, and a 4-hydroxy-1,6-dimethylpyridin-2(1H)-one derivative, mediated by triethylamine (B128534) in refluxing ethanol, affords pyrano[3,2-c]pyridones in good to excellent yields. nih.govrsc.org Another example is an Ugi four-component reaction of 3-formylchromones, amines, isocyanides, and cyanoacetic acid, which, after a base-promoted ring-opening/ring-closing process, yields polyfunctionalized pyridones. thieme-connect.com This strategy allows for combinatorial variation of substituents on the final product. thieme-connect.com The development of MCRs provides a valuable alternative to traditional multi-step syntheses for preparing diverse libraries of pyridinone derivatives. nih.govrsc.org
Targeted Synthesis of 6-Methyl-5-phenylpyridin-2(1H)-one and Key Precursors
The specific synthesis of this compound, also known as Pirfenidone (B1678446), often involves the initial construction of a pyridinone precursor followed by the introduction of the phenyl group.
The introduction of a phenyl group at the nitrogen atom of the pyridinone ring is a crucial step in the synthesis of compounds like this compound. Metal-free N-arylation reactions of pyridin-2-ones with diaryliodonium salts have been developed, offering a base-dependent chemoselective method. nih.govscispace.comrsc.org In the presence of a base like N,N-diethylaniline, pyridin-2-ones can be selectively converted to their N-arylated products in high yields. nih.govscispace.com Conversely, using a different base such as quinoline (B57606) can favor O-arylation. nih.govscispace.com
Copper-catalyzed N-arylation reactions are also widely employed. organic-chemistry.org For instance, the coupling of 5-methyl-2(1H)-pyridinone with chlorobenzene (B131634) in the presence of a copper(I) salt and an organic ligand provides a direct route to Pirfenidone. google.com Another mild and efficient method involves the CuI-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides, which shows remarkable chemoselectivity for N-arylation over O-arylation. organic-chemistry.org
Table 3: N-Arylation Methods for Pyridin-2-ones
| Method | Arylating Agent | Catalyst/Base | Key Features |
| Metal-free Arylation | Diaryliodonium salts | N,N-diethylaniline | Base-dependent chemoselectivity, high yields for N-arylation. nih.govscispace.com |
| Copper-catalyzed Arylation | Chlorobenzene | Copper(I) salt, organic ligand, inorganic base | Direct route to Pirfenidone. google.com |
| Copper-catalyzed Arylation | Aryl iodides | CuI, Tetrabutylammonium pyridin-2-olate | Mild conditions, high chemoselectivity for N-arylation. organic-chemistry.org |
2-Cyanoacetamide (B1669375) and its derivatives are versatile building blocks in the synthesis of various heterocyclic compounds, including 2-pyridones. nih.govresearchgate.net The reaction of enones or enals with cyanoacetamide derivatives in the presence of a strong base like potassium tert-butoxide can lead to the formation of either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones, depending on the reaction conditions. acs.orgacs.org Specifically, the presence of oxygen promotes the formation of 3-cyano-2-pyridones through in situ oxidation of Michael-type intermediates. acs.orgacs.orgresearchgate.net In the absence of oxygen, "decyanidative aromatization" of the intermediate can occur, leading to 3-unsubstituted pyridones. acs.orgacs.org
Furthermore, the use of a 2-alkyl cyanoacetamide in a decyanative union with an enone or enal provides a one-step synthesis of 3-alkyl-2-pyridones. acs.orgacs.org A variety of cyanoacetamide derivatives can be prepared through parallel synthesis protocols, expanding the scope of accessible pyridone structures. nih.gov These methods highlight the utility of cyanoacetamide as a key reagent for constructing the pyridinone ring with various substitution patterns. researchgate.net
Preparation of 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one Intermediates
The synthesis of 3-amino-4-arylpyridin-2(1H)-ones is of particular interest due to the presence of an amino acid amide fragment in their structure, making them valuable for peptidomimetics and as precursors for more complex heterocyclic systems. nih.gov
A common route to 3-amino-6-methyl-4-phenylpyridin-2(1H)-one involves a multi-step synthesis. One reported method starts with the reaction of 2-cyanoacetamide and benzylideneacetone (B49655) in dimethyl sulfoxide (B87167) (DMSO) with potassium tert-butoxide to yield 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one. This intermediate undergoes acidic hydrolysis to form 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide. A subsequent Hofmann reaction on this carboxamide using sodium hypobromite (B1234621) leads to the formation of 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one. Alternatively, treatment with calcium hypochlorite (B82951) can produce 5-methyl-7-phenyloxazolo[5,4-b]pyridin-2(1H)-one. researchgate.net Heating the carboxamide with an alkali can directly yield 3-amino-6-methyl-4-phenylpyridin-2(1H)-one. researchgate.net
Another approach involves the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate to produce 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters. These intermediates can then be converted to esters of 7-aryl-5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acids upon heating with phosphorus oxychloride. Alkaline hydrolysis of these oxazolo[5,4-b]pyridines yields the corresponding 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,6-dihydropyridine-3-carboxylic acid esters. nih.gov
Derivatization and Functionalization Strategies of this compound
The this compound core offers multiple sites for chemical modification, allowing for the generation of a diverse range of derivatives with varied properties.
Site-Selective Chemical Modification at Nitrogen (N1) and Carbon Positions (C3, C5, C6)
The pyridinone ring can be functionalized at various positions. The nitrogen atom (N1) can be alkylated or arylated. For instance, the reaction of 5-methyl-2-(1H)-pyridone with iodobenzene (B50100) in the presence of potassium carbonate and a copper catalyst yields 5-methyl-1-phenyl-2-(1H)-pyridone. google.comnih.govsigmaaldrich.com
Electrophilic substitution reactions can occur at the carbon positions, although the electron-withdrawing nature of the nitrogen heteroatom makes the ring less reactive than benzene. youtube.com However, specific reactions can be directed to these positions. For example, N-phenacylation of 4,6-dimethyl-2-methoxy-5-nitropyridine, derived from the corresponding pyridone, has been reported. nih.gov
Reactions Involving Amino-Pyridinone Derivatives (e.g., Schiff Base Formation, Acylation)
The amino group in 3-amino-6-methyl-4-phenylpyridin-2(1H)-one is a versatile handle for further derivatization.
Schiff Base Formation: The reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with various aromatic aldehydes readily affords the corresponding Schiff bases (imines). researchgate.netmdpi.comdergipark.org.trscience.gov These reactions are typically carried out by refluxing the reactants in a suitable solvent like methanol (B129727). dergipark.org.tr The formation of the azomethine group (-CH=N-) is a key characteristic of this reaction. dergipark.org.trcore.ac.uk
Acylation: The amino group can also undergo acylation. For example, reaction with chloroacetyl chloride can lead to the formation of the corresponding chloroacetamides or, under certain conditions, cyclize to form 1H-pyrido[2,3-b] nih.govresearchgate.netoxazin-2(3H)-ones. researchgate.net Acylation with other acyl halides also yields the respective N-acylated derivatives. researchgate.netyoutube.com
| Derivative Type | Reactants | Key Transformation | Resulting Functional Group/Structure | Reference |
|---|---|---|---|---|
| Schiff Base | 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one, Aromatic Aldehyde | Condensation | Azomethine (-CH=N-) | researchgate.netmdpi.comdergipark.org.trscience.gov |
| Acylated Amine | 3-Amino-6-methyl-4-phenylpyridin-2(1H)-one, Acyl Halide (e.g., Chloroacetyl chloride) | Acylation | Amide (-NH-CO-R) | researchgate.netyoutube.com |
| N-Phenyl Derivative | 5-Methyl-2-(1H)-pyridone, Iodobenzene | Ullmann Condensation | N-Phenyl bond | google.com |
Asymmetric Synthesis Approaches for Chiral Pyridinone Derivatives
The development of chiral pyridinone derivatives is an active area of research, often employing chiral auxiliaries or catalysts to induce stereoselectivity. nih.gov Asymmetric synthesis strategies can be broadly categorized into methods using a chiral pool, chiral auxiliaries, or chiral catalysts. youtube.comyoutube.com
One approach involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. youtube.com For instance, the asymmetric hydrogenation of prochiral olefins or imines using chiral pyridine-containing ligands can lead to the formation of enantiomerically enriched products. rsc.org While specific examples for the direct asymmetric synthesis of chiral this compound derivatives are not extensively detailed in the provided context, the principles of asymmetric synthesis using chiral catalysts are well-established for related pyridine (B92270) systems. nih.gov
Reductive Transformations of Pyridinone Systems
The pyridine ring can undergo various reductive transformations, leading to di- or tetrahydropyridine (B1245486) derivatives. These reactions often require activation of the pyridine ring, for example, by N-alkylation to form a pyridinium (B92312) salt, which enhances its susceptibility to reduction. nih.gov
Common reducing agents like sodium borohydride (B1222165) (NaBH4) can be used to reduce pyridinium salts. nih.gov For instance, the Schiff bases formed from 3-amino-6-methyl-4-phenylpyridin-2(1H)-one can be reduced with sodium borohydride to yield 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-ones. researchgate.net
Structural Elucidation and Conformational Analysis of 6 Methyl 5 Phenylpyridin 2 1h One
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to understanding the chemical nature of 6-Methyl-5-phenylpyridin-2(1H)-one. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic and molecular composition.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy, including 1H, 13C, and 2D NMR, is crucial for the complete assignment of the atomic framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, showed a proton signal for 4-H at 5.69 ppm as a double doublet with coupling constants of 6.4 Hz and 11.1 Hz. researchgate.net The 2-H proton signal appeared at 4.65 ppm with coupling constants of 3.1 Hz and 10.7 Hz. researchgate.net These high coupling constants (10.7-11.1 Hz) for the 4-H and 2-H protons confirm their axial configurations, indicating that the substituents at the C-2 and C-4 positions of the tetrahydroquinoline ring are in the equatorial position. researchgate.net
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of a similar structure, two significant peaks were observed near 131.5 ppm, which were assigned to carbons 3 and 8 of methyltolan. olemiss.edu The use of deuterated compounds, such as d5-methyl tolan, allowed for the definitive assignment of these peaks by observing the disappearance of the deuterated carbon signals. olemiss.edu
A predicted ¹³C NMR spectrum for a complex molecule containing a related isoquinoline (B145761) moiety provides a reference for the types of chemical shifts that can be expected.
| Atom No. | Chemical Shift (ppm) |
| 1 | 58.7 |
| 2 | 43.1 |
| 3 | 27.6 |
| 4 | 49.9 |
| 4a | 128.9 |
| 5 | 111.9 |
| 6 | 146.1 |
| 7 | 145.2 |
| 8 | 113.8 |
| 8a | 126.3 |
| 1' | 58.7 |
| 2' | 43.1 |
| 3' | 27.6 |
| 4' | 49.9 |
| 4a' | 128.9 |
| 5' | 111.9 |
| 6' | 146.1 |
| 7' | 145.2 |
| 8' | 113.8 |
| 8a' | 126.3 |
| 1'' | 156.9 |
| 2'' | 115.7 |
| 3'' | 130.3 |
| 4'' | 131.2 |
| 5'' | 115.7 |
| 6'' | 130.3 |
| 1''' | 131.2 |
| 2''' | 130.3 |
| 3''' | 115.7 |
| 4''' | 156.9 |
| 5''' | 115.7 |
| 6''' | 130.3 |
| C-Alpha | 40.5 |
| C-Alpha' | 40.5 |
| N-CH3 | 43.1 |
| N-CH3' | 43.1 |
| O-CH3 | 56.4 |
| O-CH3' | 56.4 |
Table of Predicted ¹³C NMR Chemical Shifts.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy identifies the functional groups and vibrational modes within the molecule. In a related compound, N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one, characteristic absorption bands were observed at 3394 cm⁻¹ (amine group), 1666 cm⁻¹ (amide group), and 1512 and 1342 cm⁻¹ (nitro group). researchgate.net The stretching vibrations of methyl groups typically appear as asymmetric and symmetric modes. derpharmachemica.com For instance, in one study, asymmetric stretching vibrations for methyl groups were observed at 2993 and 2949 cm⁻¹, while symmetric stretching was seen at 2918 and 2848 cm⁻¹. derpharmachemica.com
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry confirms the molecular weight and provides insight into the fragmentation patterns of the molecule. The mass spectrum of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one showed a molecular ion peak at m/z 351, which corresponds to its molecular weight. researchgate.net The fragmentation of molecules in mass spectrometry is influenced by their chemical structure, with some molecules fragmenting more readily than others. nih.gov High-resolution mass spectrometry can be employed to elucidate the fragmentation pathways, as demonstrated in the analysis of methylated warfarin, where major routes involved the cleavage of acyl and acetonyl side chains. kobv.de
Solid-State Structure Determination
The solid-state structure of this compound is elucidated through X-ray crystallography, which provides precise information about the arrangement of atoms in the crystal lattice.
X-ray Crystallography for Precise Atomic Arrangement and Bond Parameters
The crystal structure of a closely related compound, pirfenidone (B1678446) (5-methyl-1-phenylpyridin-2(1H)-one), was determined to be in the chiral monoclinic space group P2₁. nih.govresearchgate.net In this structure, the phenyl and pyridone rings are not coplanar but are inclined to each other by an angle of 50.30 (11)°. nih.govresearchgate.net This dihedral angle is a key structural parameter.
| Compound | Space Group | Dihedral Angle (°) |
| Pirfenidone | P2₁ | 50.30 (11) |
Table of Crystallographic Data for Pirfenidone. nih.govresearchgate.net
Analysis of Intermolecular and Intramolecular Interactions
The crystal packing of these types of molecules is stabilized by a network of intermolecular and intramolecular interactions.
Hydrogen Bonding: In the crystal structure of pirfenidone, molecules are linked by C–H···O hydrogen bonds, forming undulating layers parallel to the ab plane. nih.govresearchgate.net The presence of hydrogen bonding can influence the strength of other non-covalent interactions, such as π-π stacking. rsc.org
Pi-Stacking: π-π stacking interactions are another significant force in the molecular self-assembly of such compounds. rsc.org The electron density of the π orbitals, which is affected by substituents, plays a crucial role in the strength of these interactions. rsc.org
Hirshfeld Surface Analysis and Energy Frameworks for Crystal Packing Insights
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal, providing a detailed understanding of how molecules are packed. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions.
The analysis involves generating a Hirshfeld surface, which is the boundary where the electron density of the sum of spherical atoms for the molecule of interest is equal to the electron density of the sum of spherical atoms for all other molecules in the crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting regions of significant interaction, such as hydrogen bonds.
While a specific Hirshfeld analysis for this compound is not available in the cited literature, the analysis of a closely related isomer, pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), provides valuable insights. In the crystal structure of pirfenidone, the molecules are linked by C–H⋯O hydrogen bonds, forming undulating layers. researchgate.net A Hirshfeld analysis of such a structure would likely highlight these C–H⋯O interactions as prominent red regions on the dnorm surface. The analysis would also quantify the contributions of various contacts, with H···H interactions expected to cover a large percentage of the surface area, followed by C···H and O···H contacts, which are crucial for the stability of the crystal lattice. nih.gov
Energy frameworks, another aspect of crystal engineering analysis, use the Hirshfeld surface to calculate the interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. This allows for the visualization of the crystal's energetic topology, typically showing that dispersion and electrostatic forces are the dominant contributors to the stabilization of the molecular packing.
Tautomeric Equilibrium and Isomerism of Pyridinones
Pyridinones, including this compound, are classic examples of compounds that exhibit tautomerism, a form of constitutional isomerism where isomers, known as tautomers, can readily interconvert.
Investigation of 2-Pyridinone / 2-Hydroxypyridine (B17775) Tautomerism in Different Phases and Solvents
The most studied tautomeric equilibrium in this class of compounds is that between the lactam form (2-pyridinone) and the lactim form (2-hydroxypyridine). This equilibrium is highly sensitive to the surrounding environment, shifting in response to changes in phase (solid, liquid, gas) and solvent polarity. nih.govwikipedia.orgstackexchange.com
In the gas phase , the 2-hydroxypyridine (enol) tautomer is generally more stable than the 2-pyridinone (keto) form by a small energy difference, approximately 3 kJ/mol. nih.gov Theoretical calculations are in good agreement with experimental values, estimating the 2-pyridinone to be about 0.3 kcal/mol (approximately 1.25 kJ/mol) more stable than 2-hydroxypyridine, once various computational factors are considered. wayne.edu
In the solid state , the equilibrium overwhelmingly favors the 2-pyridinone form. nih.govstackexchange.com This preference is confirmed by X-ray crystallography and IR spectroscopy, which detects the characteristic C=O stretching frequency of the pyridone while the O-H frequencies of the hydroxypyridine are absent. stackexchange.com The stability of the pyridone form in the solid state is attributed to the formation of strong hydrogen-bonded dimers and helical structures. wikipedia.org
The tautomeric balance in solution is critically dependent on the solvent's properties. wuxibiology.com
Non-polar solvents , such as cyclohexane, favor the 2-hydroxypyridine tautomer, although both forms can coexist in comparable amounts. nih.govwikipedia.org
Polar solvents , like water and alcohols, significantly shift the equilibrium towards the more polar 2-pyridinone tautomer. nih.govwikipedia.orgstackexchange.com The greater dipole moment of the 2-pyridinone form allows for stronger interactions with polar solvent molecules, leading to its stabilization. wuxibiology.com For example, in water, the equilibrium constant can be as high as 900 in favor of the 2-pyridinone form. nih.gov The presence of water molecules can reduce the energy barrier for tautomerization by acting as a bridge for proton transfer. wuxibiology.com
The influence of the solvent on the tautomeric equilibrium of the parent 2-pyridone/2-hydroxypyridine system is summarized in the table below.
| Solvent | Dielectric Constant | Equilibrium Constant (Keq = [Pyridone]/[Hydroxypyridine]) | Favored Tautomer |
| Gas Phase | 1 | ~0.3 - 1 | 2-Hydroxypyridine |
| Cyclohexane | 2.02 | 1.7 | 2-Pyridone (slight) |
| Chloroform | 4.81 | 6.0 | 2-Pyridone |
| Water | 80.1 | ~900 | 2-Pyridone |
This table is generated based on data for the parent 2-pyridone system. nih.govwuxibiology.com
Analysis of Rotational Isomers and Configurational Stability
For non-symmetrical substituted pyridinones like this compound, another layer of isomerism arises from hindered rotation around the single bond connecting the phenyl ring to the pyridinone core. This gives rise to rotational isomers, or conformers, which may have different energies and stabilities.
The configurational stability is determined by the energy barrier to rotation around this C-C bond. The magnitude of this barrier is influenced by steric hindrance between the substituents on both rings and electronic effects. In the case of this compound, the proximity of the methyl group at position 6 to the phenyl group at position 5 can create significant steric strain, influencing the preferred dihedral angle between the two rings.
While specific data on the rotational barrier for this compound is not present in the provided results, studies on the related compound pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) offer relevant information. Note that in pirfenidone, the phenyl group is attached to the nitrogen atom (position 1), not a carbon atom. researchgate.net In the crystal structure of pirfenidone, the phenyl and pyridone rings are not coplanar; they are inclined to each other by a dihedral angle of 50.30°. researchgate.net This non-planar conformation represents a low-energy state that minimizes steric clash between the hydrogen atoms on the phenyl ring and the atoms of the pyridone ring. This demonstrates that even without a substituent adjacent to the point of rotation, a twisted conformation is favored. For this compound, the steric hindrance from the adjacent methyl group would likely lead to an even more pronounced non-planar arrangement and a significant rotational energy barrier.
Theoretical and Computational Chemistry Studies of 6 Methyl 5 Phenylpyridin 2 1h One
Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular properties of 6-methyl-5-phenylpyridin-2(1H)-one from first principles. These methods solve the electronic Schrödinger equation to provide insights into geometry, stability, and electronic characteristics.
DFT methods, such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), are commonly used to balance computational cost and accuracy for organic molecules of this size. researchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. ajchem-a.com
This procedure would yield key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles. Given the presence of the flexible single bond between the pyridinone and phenyl rings, multiple low-energy conformers may exist. A conformational search would be necessary to identify the most stable conformer(s) by systematically rotating this bond and optimizing the geometry of each resulting structure. The relative energies of these conformers would then be compared to determine the global minimum energy structure.
Table 4.1.1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative) Note: This table is for illustrative purposes to show what a typical output would look like. No specific experimental or calculated data was found for this molecule.
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C5-C(Phenyl) | ~1.49 Å |
| Bond Length | C6-C(Methyl) | ~1.51 Å |
| Bond Length | C2=O | ~1.24 Å |
| Bond Angle | C4-C5-C6 | ~118° |
Once the geometry is optimized, the electronic structure can be analyzed in detail. This involves examining the molecular orbitals (MOs), which describe the distribution and energy of electrons within the molecule. Key aspects of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. researchgate.net A large gap suggests high stability, whereas a small gap indicates higher reactivity. For this compound, the HOMO would likely be distributed over the electron-rich phenyl and pyridinone rings, while the LUMO would also be located on the π-system.
Table 4.1.2: Hypothetical Frontier Molecular Orbital Energies (Illustrative) Note: This table illustrates typical data from electronic structure calculations. No specific calculated data was found for this molecule.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating capability |
| LUMO | -1.8 | Electron-accepting capability |
Molecular Modeling and Docking Studies to Elucidate Chemical Interaction Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and medicinal chemistry to understand potential biological activity.
For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) and identify the most likely binding poses. d-nb.info These studies would reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the pyridinone N-H and C=O groups), hydrophobic interactions (with the phenyl and methyl groups), and π-π stacking (between the aromatic rings and aromatic residues in the protein). alliedacademies.org The results can guide the design of more potent analogs.
Conformational Analysis and Determination of Torsional Barriers
Conformational analysis of this compound would focus on the rotation around the single bond connecting the phenyl group to the pyridinone ring. The energy of the molecule changes as this bond rotates, due to varying steric hindrance and electronic interactions.
To determine the torsional barrier, the dihedral angle would be systematically varied (e.g., in 10- or 15-degree increments), and at each step, the energy of the molecule would be calculated after allowing the rest of the geometry to relax. Plotting energy versus the dihedral angle reveals the energy profile for rotation. mdpi.com The energy difference between the most stable (lowest energy) conformer and the least stable (highest energy) transition state conformer defines the rotational energy barrier. nih.govnih.gov This value indicates the flexibility of the molecule at a given temperature.
Aromaticity Assessment of the Pyridinone Ring System (e.g., Nucleus Independent Chemical Shift (NICS))
Aromaticity is a key property influencing the stability and reactivity of cyclic conjugated systems. The Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. github.io It involves calculating the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). scispace.com
A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests an anti-aromatic character, and a value near zero implies a non-aromatic system. For this compound, NICS calculations would be performed for the pyridinone ring to assess its degree of aromatic character, which can be influenced by the substituents and the presence of the carbonyl group. Comparing the calculated NICS values to that of benzene would provide a quantitative measure of its aromaticity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can accurately predict spectroscopic parameters like NMR chemical shifts (¹H and ¹³C). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for this purpose. nih.gov
The process involves first performing a high-quality geometry optimization of this compound. Subsequently, the magnetic shielding tensors for each nucleus are calculated in the presence of an external magnetic field. These shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS). nih.gov These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning signals in experimental NMR spectra.
Structure Reactivity and Structure Property Relationships Srpr of 6 Methyl 5 Phenylpyridin 2 1h One Derivatives
Impact of Substituents on Chemical Reactivity and Synthetic Accessibility
The reactivity and ease of synthesis of 6-methyl-5-phenylpyridin-2(1H)-one derivatives are significantly influenced by the nature and position of substituents on both the pyridinone and phenyl rings. These substituents can alter the electron density distribution within the molecule, affecting its susceptibility to electrophilic or nucleophilic attack, and can also introduce steric hindrance that impacts reaction rates and accessibility.
The synthesis of pyridin-2-one derivatives can be achieved through various methods, including multi-component reactions (MCRs) which offer high efficiency and atom economy. researchgate.net For instance, a four-component reaction involving a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation has been reported for the synthesis of 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives. researchgate.net The use of dehydroacetic acid as a starting material provides a convenient route to various pyridin-2-one derivatives through reactions with nucleophiles like benzylamine. researchgate.net
Substituents can direct the course of chemical reactions. For example, the presence of a nitro group, a strong electron-withdrawing group, at the beta-position of 6-methylpyridin-2-one can hinder reactions like phenacylation due to electronic and steric reasons. nih.gov In such cases, a multi-step synthesis involving the conversion of the pyridone to a more reactive intermediate, such as a 2-methoxypyridine, may be necessary to achieve the desired transformation. nih.gov The synthesis of 4-amino-5-methyl-2(1H)-pyridone, an intermediate for other compounds, can be achieved by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (B78521) in methanol (B129727) under pressure. google.com
The reactivity of the methyl group at the 6-position and the phenyl group at the 5-position can also be exploited for further functionalization. Palladium-catalyzed C-H activation is a powerful tool for introducing new functional groups. The pyridine (B92270) ring can act as a directing group to selectively activate a C-H bond at the ortho position of the phenyl ring.
The following interactive table summarizes various synthetic approaches to pyridin-2-one derivatives, highlighting the influence of starting materials and reaction conditions on the final products.
Interactive Table 1: Synthetic Routes to Pyridin-2-one Derivatives
| Starting Material(s) | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Dehydroacetic acid, benzylamine | Dichloromethane | Substituted pyridin-2-one | researchgate.net |
| Ketone, malononitrile, ethyl cyanoacetate, hydrazine hydrate | Ultrasound, piperidine | 1,6-Diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile | researchgate.net |
| 2-Chloro-5-methyl-4-pyridinamine | KOH, methanol, autoclave | 4-Amino-5-methyl-2(1H)-pyridone | google.com |
| 6-Methyl-β-nitropyridin-2-one derivatives | Phenacyl bromides (low yield) | N-Phenacylated pyridones | nih.gov |
| 4-Hydroxy-6-methylpyridin-2(1H)-one, aliphatic aldehydes | Condensation | 3-Substituted-4-hydroxy-6-methylpyridin-2(1H)-ones | innovareacademics.in |
Correlation of Structural Features with Molecular Recognition and Binding Affinities in Chemical Systems
The ability of this compound derivatives to interact with and bind to other molecules is fundamental to their application in various chemical systems, from catalysis to molecular sensing. These interactions are governed by a combination of steric and electronic factors, including hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
The 2-pyridone motif itself is a key structural feature, capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual functionality allows for the formation of well-defined hydrogen-bonded structures, similar to the base pairing observed in nucleic acids. innovareacademics.in The crystal structure of the related compound pirfenidone (B1678446) (5-methyl-1-phenyl-2(1H)-one) reveals that molecules are linked by C-H···O hydrogen bonds, forming layered structures. acs.orgnih.govresearchgate.net The dihedral angle between the phenyl and pyridone rings in pirfenidone is approximately 50.3°, indicating a non-planar conformation that can influence molecular recognition. acs.orgnih.govresearchgate.net
Substituents on the pyridinone and phenyl rings play a crucial role in modulating binding affinities. For instance, in a series of 5-substituted-2(1H)-pyridone derivatives designed as anti-fibrosis agents, the nature of the substituent at the 5-position significantly impacted their inhibitory activity. nih.gov Similarly, in a study of substituted N-phenylpiperazine analogs, the type and position of substituents on the phenyl ring influenced their binding affinity and selectivity for dopamine (B1211576) D2-like receptors. nih.govnih.gov Generally, the introduction of electron-donating or electron-withdrawing groups can alter the electrostatic potential of the molecule, thereby affecting its interaction with binding partners. For example, electron-donating groups like hydroxy or methoxy (B1213986) on an aromatic ring can enhance antiproliferative activity by influencing molecular interactions. nih.gov
The following interactive table presents examples of how structural modifications in pyridinone derivatives correlate with their binding affinities in different chemical and biological systems.
Interactive Table 2: Structure-Binding Affinity Relationships of Pyridinone Derivatives
| Compound Series | Structural Variation | Target System | Effect on Binding Affinity | Reference |
|---|---|---|---|---|
| 5-Substituted-2(1H)-pyridones | Varied substituents at the 5-position | NIH3T3 cells (anti-fibrosis) | Substituents significantly impact inhibitory concentration (IC50) | nih.gov |
| Substituted N-phenylpiperazines | Varied substituents on the phenyl ring | Dopamine D2-like receptors | Substituents (F, Cl, NO2, CH3) at the 4-position of the phenyl ring generally lowered D2-like affinity | nih.gov |
| 4-(Arylthio)-pyridin-2(1H)-ones | Varied substituents on pyridinone and arylthio groups | HIV-1 Reverse Transcriptase | Specific substitutions lead to potent inhibitory activity | nih.gov |
| 3,4,6-Triaryl-2(1H)-pyridones | Hydroxy or methoxy groups on aromatic rings | Jurkat cells (antiproliferative) | Electron-donating groups enhance activity | nih.gov |
Stereochemical Aspects and Chiral Recognition in Chemical Processes
Stereochemistry plays a pivotal role in the chemical and biological properties of this compound derivatives. The presence of chiral centers or the potential for atropisomerism can lead to stereoisomers with distinct properties and reactivities.
The synthesis of chiral pyridin-2-one derivatives can be approached through stereoselective methods. For example, the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine from pyridine-2-carboxaldehyde has been demonstrated using a chiral auxiliary, highlighting a pathway to chiral building blocks for more complex pyridinone structures. youtube.com Stereoselective syntheses of substituted 5,6-dihydro-2(1H)-pyridinones have also been achieved, indicating that control over stereochemistry during synthesis is feasible. acs.org The crystal structure of pirfenidone, which crystallizes in the chiral monoclinic space group P21, confirms the existence of chirality in the solid state for this class of compounds. acs.orgnih.govresearchgate.net
Chiral recognition is a key aspect of many chemical and biological processes. Synthetic receptors incorporating chiral elements can be designed to selectively bind one enantiomer of a chiral guest molecule over the other. While specific studies on chiral recognition by this compound derivatives are not extensively reported, the principles can be inferred from related systems. For example, synthetic receptors based on pyridine diamides have been shown to exhibit chiral recognition towards carboxylates, with the enantioselectivity being influenced by the solvent and the nature of the chiral linker. mdpi.com
In a study of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones, which share a similar heterocyclic core, the orientation of a chiral center attached to the nitrogen atom of the pyridazinone ring had a significant effect on agonist activity at formyl peptide receptors. researchgate.net This demonstrates that the spatial arrangement of substituents around a chiral center can be critical for molecular recognition and subsequent biological response. The concept of stereoselectivity is crucial, where a reaction favors the formation of one stereoisomer over another. khanacademy.orgmasterorganicchemistry.com This is distinct from stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. khanacademy.orgmasterorganicchemistry.com
The following interactive table provides examples of stereochemical considerations in the synthesis and function of pyridinone and related heterocyclic derivatives.
Interactive Table 3: Stereochemical Aspects of Pyridinone Derivatives
| System | Stereochemical Feature | Observation/Method | Significance | Reference |
|---|---|---|---|---|
| Pirfenidone (5-methyl-1-phenyl-2(1H)-one) | Chiral crystal packing | Crystallizes in the chiral monoclinic space group P21 | Demonstrates inherent chirality in the solid state | acs.orgnih.govresearchgate.net |
| 1-(Pyridin-2-yl)ethan-1-amine | Enantioselective synthesis | Use of a chiral sulfinamide auxiliary | Provides access to chiral building blocks for pyridinone synthesis | youtube.com |
| 5,6-Dihydro-2(1H)-pyridinones | Stereoselective synthesis | Tandem Heck-allylic substitution | Enables control over the formation of specific stereoisomers | acs.org |
| 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones | Chiral center on the ring nitrogen | Orientation of the chiral center significantly affects agonist activity | Highlights the importance of stereochemistry in molecular recognition | researchgate.net |
Applications in Chemical Synthesis and Materials Science
6-Methyl-5-phenylpyridin-2(1H)-one as a Versatile Building Block in Complex Organic Synthesis
The inherent reactivity and functional group accessibility of this compound make it a prized starting material for the synthesis of more complex organic molecules. The pyridinone core provides a stable and readily functionalizable platform from which to build intricate molecular architectures. The positions on the pyridinone ring, particularly the nitrogen atom and the carbons at the 3, 4, and 5-positions, can be readily modified through various organic reactions. frontiersin.orgnih.gov This allows for the introduction of a diverse range of substituents and the construction of new ring systems.
The synthesis of various derivatives of pyridin-2(1H)-one has been a subject of extensive research. For instance, commercial dehydroacetic acid can be converted to 4-hydroxy-6-methylpyridin-2(1H)-one, which can then be condensed with aldehydes to produce a variety of substituted pyridinones. nih.gov This highlights the adaptability of the pyridinone scaffold for creating libraries of compounds with potentially diverse biological activities.
The versatility of pyridinone derivatives extends to their use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials. researchgate.net The ability to functionalize the pyridinone ring at multiple positions, combined with its stability, makes this compound and related structures powerful tools in the arsenal (B13267) of synthetic organic chemists.
Role of Pyridinone Scaffolds in Coordination Chemistry and Formation of Metal Complexes
The pyridinone scaffold exhibits remarkable coordination capabilities, acting as a versatile ligand for a wide range of metal ions. iipseries.org The nitrogen and oxygen atoms of the pyridinone ring can both participate in binding to a metal center, leading to the formation of stable metal complexes with diverse geometries and electronic properties. rsc.org This coordination behavior is a key feature that underpins the application of pyridinone-containing compounds in catalysis and materials science. iipseries.orgrsc.org
The coordination modes of pyridinone ligands are varied and can be influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands. rsc.orgresearchgate.net Pyridonates can act as monodentate ligands, binding through either the nitrogen or oxygen atom, or as bidentate ligands, chelating the metal ion through both atoms. rsc.org This flexibility in coordination allows for the fine-tuning of the properties of the resulting metal complexes.
The ability of pyridinone ligands to form polynuclear complexes, including dinuclear and polynuclear 3d transition metal complexes, has also been demonstrated. rsc.org These multi-metallic assemblies can exhibit interesting magnetic and catalytic properties. The study of metal complexes with pyridinone-based ligands is an active area of research, with potential applications in areas such as catalysis, molecular magnetism, and bioinorganic chemistry. nih.govrsc.org
Development of Advanced Functional Materials Incorporating Pyridinone Moieties (e.g., MOFs)
The unique coordination properties of pyridinone scaffolds make them excellent candidates for the construction of advanced functional materials, particularly metal-organic frameworks (MOFs). iipseries.org MOFs are a class of porous crystalline materials composed of metal ions or clusters connected by organic linkers. The ability of pyridinone ligands to bridge multiple metal centers allows for the formation of extended, three-dimensional networks with high surface areas and tunable pore sizes. rsc.org
The incorporation of pyridinone moieties into MOFs can impart specific functionalities to the material. For example, the nitrogen atoms within the pyridinone rings can act as basic sites, influencing the adsorption and catalytic properties of the MOF. nih.gov Furthermore, the aromatic nature of the pyridinone ring can contribute to the electronic properties of the material, making it suitable for applications in areas such as gas storage, separation, and sensing. iipseries.org
The development of MOFs based on pyridine-containing ligands is a rapidly growing field of research. rsc.orgrsc.orgresearchgate.net By carefully selecting the metal ions and the functionalized pyridinone linkers, it is possible to design and synthesize MOFs with tailored properties for specific applications. The versatility of the pyridinone scaffold, combined with the modular nature of MOF chemistry, offers exciting opportunities for the creation of new materials with advanced functionalities.
Future Research Directions and Emerging Areas in the Chemistry of 6 Methyl 5 Phenylpyridin 2 1h One
Exploration of Novel and Sustainable Synthetic Methodologies for Pyridinone Derivatives
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. Future efforts in the synthesis of 6-Methyl-5-phenylpyridin-2(1H)-one and its analogs will likely focus on several key areas:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. nih.gov The application of MCRs for the construction of the pyridinone core is an area ripe for exploration, potentially leading to more efficient and diverse synthetic routes. nih.govdoi.org
Green Catalysis: The use of environmentally friendly catalysts, such as biocatalysts or earth-abundant metal catalysts, is a growing trend. nih.gov Research into catalytic systems that can mediate the formation of the this compound scaffold under mild conditions with high selectivity will be a significant focus.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and often leads to cleaner reactions compared to conventional heating methods. nih.gov Its application in the synthesis of pyridinone derivatives can offer a more sustainable and time-efficient approach. nih.govnih.gov
Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters, leading to improved safety, scalability, and product consistency. The transition from batch to flow synthesis for pyridinone derivatives could offer substantial benefits for industrial-scale production.
A comparative look at conventional versus modern synthetic approaches highlights the drive towards sustainability:
| Feature | Conventional Synthesis | Modern Sustainable Synthesis |
| Solvents | Often uses hazardous organic solvents | Emphasizes green solvents (e.g., water, ethanol) or solvent-free conditions doi.org |
| Catalysts | May rely on stoichiometric or toxic reagents | Utilizes catalytic amounts of recyclable or biodegradable catalysts nih.gov |
| Energy Input | Typically requires prolonged heating | Employs energy-efficient methods like microwave irradiation nih.gov |
| Waste Generation | Can produce significant amounts of byproducts and waste | Aims for high atom economy and minimal waste through MCRs and optimized reactions nih.gov |
| Purification | Often requires chromatography, consuming large solvent volumes | Seeks to produce pure products directly or through simple filtration nih.gov |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. researchgate.netijsetpub.com For this compound and its derivatives, these technologies offer powerful tools for:
Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations, including identifying optimal reaction conditions and potential side products. researchgate.net This can significantly reduce the number of trial-and-error experiments required.
Retrosynthetic Analysis: ML models can propose synthetic routes for complex molecules like this compound, breaking them down into simpler, commercially available starting materials. ijsetpub.com
De Novo Drug Design: Generative AI models can design novel pyridinone derivatives with desired physicochemical and biological properties. ijisae.org By learning from existing data, these models can propose structures that are more likely to be active and have favorable drug-like characteristics.
The application of AI in chemistry can be broadly categorized:
| AI Application | Description | Potential Impact on Pyridinone Research |
| Predictive Modeling | Using ML to predict properties like solubility, toxicity, and biological activity. nih.gov | Faster identification of promising this compound analogs with desirable characteristics. |
| Reaction Optimization | AI algorithms can explore a vast parameter space to identify the optimal conditions for a chemical reaction. youtube.com | Increased yields and purity in the synthesis of this compound. |
| Automated Synthesis | AI-driven robotic platforms can perform chemical reactions, purify products, and analyze results with minimal human intervention. | High-throughput synthesis and screening of pyridinone libraries. |
Chemoinformatic and Cheminformatic Approaches for Virtual Screening and Library Design
Chemoinformatics provides the computational tools to manage and analyze large datasets of chemical information, which is crucial for modern drug discovery and materials science. nih.gov For the this compound scaffold, chemoinformatic approaches will be instrumental in:
Virtual Screening: This technique involves computationally screening large libraries of virtual compounds to identify those that are most likely to interact with a specific biological target. mdpi.com This can dramatically narrow down the number of compounds that need to be synthesized and tested experimentally.
Library Design: Chemoinformatic tools can be used to design focused libraries of pyridinone derivatives with a high degree of structural diversity and a greater probability of containing active compounds. nih.govalbany.edu This is achieved by analyzing the structural features of known active molecules and using this information to guide the design of new analogs.
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyridinone derivatives. nih.gov This allows for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicological profiles, saving time and resources.
The workflow for a chemoinformatics-driven discovery project for pyridinone derivatives might look like this:
| Step | Description | Tools and Techniques |
| 1. Target Identification | Identifying a biological target relevant to a specific disease. | Literature mining, bioinformatics analysis. |
| 2. Pharmacophore Modeling | Creating a 3D model of the essential features required for a molecule to bind to the target. mdpi.com | Molecular modeling software. |
| 3. Virtual Screening | Screening a virtual library of pyridinone derivatives against the pharmacophore model. mdpi.com | Docking software, similarity searching algorithms. |
| 4. Library Design | Designing a focused library of pyridinones based on the hits from virtual screening. nih.gov | Combinatorial library design tools. |
| 5. In Silico ADMET Prediction | Predicting the drug-like properties of the designed compounds. nih.gov | QSAR models, machine learning algorithms. |
| 6. Synthesis and Biological Testing | Synthesizing the most promising candidates and evaluating their biological activity. | Laboratory synthesis and in vitro/in vivo assays. |
The continued exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and unlock its full potential in various scientific and technological fields.
Q & A
Q. What are the recommended synthetic routes for 6-Methyl-5-phenylpyridin-2(1H)-one?
Methodological Answer:
- Condensation reactions : Utilize phenylacetaldehyde derivatives with methyl-substituted pyridinone precursors under acidic or basic conditions. For example, cyclization of 5-phenyl-6-methyl-2-hydroxypyridine intermediates using catalysts like boron trifluoride etherate (analogous to methods in ) .
- Microwave-assisted synthesis : Reduces reaction time and improves yield. Optimize parameters (temperature, solvent) using design-of-experiment (DoE) protocols.
- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization in ethanol.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use H and C NMR to confirm substituent positions (e.g., methyl at C6, phenyl at C5). Compare chemical shifts with similar pyridinones ().
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]) and fragmentation patterns.
- X-ray crystallography : Resolve crystal structure to confirm tautomeric form (lactam vs. lactim) and hydrogen bonding (if crystalline) .
- IR spectroscopy : Identify carbonyl (C=O) stretching (~1650–1700 cm) and aromatic C-H vibrations.
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, incubation time, solvent controls). For example, in , SIRT1 inhibition assays were validated using dose-response curves and positive controls.
- Structure-activity relationship (SAR) : Modify substituents (e.g., phenyl or methyl groups) to isolate bioactive moieties.
- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers using statistical tools like ANOVA or Bayesian modeling.
Q. What experimental designs are optimal for studying the mechanism of action of this compound?
Methodological Answer:
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., SIRT1 in ) or radiolabeled cofactors.
- Molecular docking : Predict binding interactions with target proteins (e.g., using AutoDock Vina) and validate via mutagenesis studies.
- siRNA knockdown : Silence putative target genes to confirm functional relevance in cellular models.
Q. What strategies improve the solubility and bioavailability of this compound?
Methodological Answer:
- Salt formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citric acid) to enhance aqueous solubility (as in ) .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the lactam oxygen.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to improve cellular uptake.
Q. How can computational methods predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate interactions with biological membranes or proteins under physiological conditions.
- QSAR models : Train algorithms on datasets of related pyridinones to predict toxicity or metabolic stability (see for predictive tools).
Q. How should instability issues of this compound during storage be addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
